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molecular formula C9H5BrO2 B1279020 5-BROMO-1,3-INDANDIONE CAS No. 27611-39-8

5-BROMO-1,3-INDANDIONE

Cat. No. B1279020
M. Wt: 225.04 g/mol
InChI Key: ADTNQTYUZPHLAS-UHFFFAOYSA-N
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Patent
US03978231

Procedure details

A solution of 4-bromo phthalic anhydride (4.15 g; 0.018 mole) in acetic anhydride (10 g) containing triethylamine (4 g) was treated at room temperature with ethyl acetoacetate (2.38 g; 0.02 mole). After 24 hrs. with stirring, crushed ice (20 g) and concentrated hydrochloric acid (10 ml) were added and the precipitated red solid filtered. Addition of a hot (70°-80°C) solution of hydrochloric acid (150 ml) in water (750 ml) to this solid resulted in decarboxylation and generation of 5-bromo indane-1,3-dione as red plates, m.p. (acetone) 152°-3°C. (Found; C, 48.04; H, 2.17; Br, 35.63; C9H5Br O2 requires; C, 48.05; H, 2.24; Br, 35.52%).
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=O)[C:5]2=[CH:11][CH:12]=1.[CH2:13](N(CC)CC)C.C(OCC)(=O)CC(C)=O.Cl>C(OC(=O)C)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:11][CH:12]=1)[C:6](=[O:8])[CH2:13][C:9]2=[O:10]

Inputs

Step One
Name
Quantity
4.15 g
Type
reactant
Smiles
BrC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 g
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
2.38 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
ice
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
the precipitated red solid filtered
ADDITION
Type
ADDITION
Details
Addition of a hot (70°-80°C) solution of hydrochloric acid (150 ml) in water (750 ml) to this solid

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=C2C(CC(C2=CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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